REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:15][F:16])[NH:13][C:12](=O)[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:15][F:16])[NH:13][C:12](=[S:26])[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C1(COCC(N1)=O)CF
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Name
|
|
Quantity
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2.14 g
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Type
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reactant
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Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
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|
Quantity
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21 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The residue was chromatographed on silica gel (cyclohexane/EtOAc=15:1)
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Name
|
|
Type
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product
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Smiles
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BrC=1C=C(C=CC1)C1(COCC(N1)=S)CF
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |